(S)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one
Description
Properties
Molecular Formula |
C14H16F3NO |
|---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
1-(1-phenylethyl)-2-(trifluoromethyl)piperidin-4-one |
InChI |
InChI=1S/C14H16F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-6,10,13H,7-9H2,1H3 |
InChI Key |
BNEZODBTTXFCRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-1-phenylethanol and 2-(trifluoromethyl)piperidin-4-one.
Formation of Intermediate: The ®-1-phenylethanol is converted to its corresponding halide, often using reagents like thionyl chloride or phosphorus tribromide.
Nucleophilic Substitution: The halide intermediate undergoes nucleophilic substitution with 2-(trifluoromethyl)piperidin-4-one under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The phenylethyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Organic Chemistry
In organic chemistry, (S)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one serves as a building block for synthesizing more complex molecules. Its chirality is particularly valuable in asymmetric synthesis and catalysis, facilitating the development of enantiomerically pure compounds that are crucial in pharmaceuticals and agrochemicals.
Medicinal Chemistry
This compound is being explored as a pharmacophore in drug design due to its potential binding affinity towards biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can significantly influence pharmacokinetics and pharmacodynamics. Research indicates that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity effectively.
Case Study:
A study investigated the compound's role in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating metabolic syndrome conditions like type 2 diabetes and obesity . The findings suggest potential therapeutic applications in managing these disorders.
Chemical Industry
In the chemical industry, (S)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one is utilized as an intermediate in the production of various agrochemicals and pharmaceuticals. Its unique properties can impart desirable characteristics to final products, enhancing efficacy and safety profiles.
Research has highlighted the biological activities associated with (S)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one:
- Antifungal Activity: Studies have shown that derivatives containing trifluoromethyl groups exhibit significant antifungal properties against various pathogens .
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| Compound 5a | Botrytis cinerea | 96.76 |
| Compound 5b | Sclerotinia sclerotiorum | 82.73 |
This table demonstrates the effectiveness of certain derivatives in inhibiting fungal growth, indicating potential applications in agricultural settings.
Mechanism of Action
The mechanism by which (S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance lipophilicity and metabolic stability, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Table 1: Key Structural Features of Piperidin-4-one Derivatives
Key Observations :
- Stereochemical Impact : The (S,R) configuration of the target compound distinguishes it from its (R,R)-configured stereoisomer . Such differences can drastically alter binding affinities; for example, (R,R)-isomers may exhibit reduced activity due to steric clashes in enantioselective targets.
- Trifluoromethyl Positioning : The 2-CF₃ group in the target compound contrasts with pyridine-based CF₃ substitutions in UDO and UDD, which are optimized for CYP51 inhibition in Chagas disease .
Table 2: Comparative Bioactivity of Piperidin-4-one Derivatives
Key Observations :
- The target compound’s lack of reported IC₅₀ values contrasts with UDO and UDD, which show potent anti-T. cruzi activity comparable to the clinical drug posaconazole .
- Structural analogs like 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide demonstrate divergent targeting (FtsZ vs. CYP51), underscoring the role of substituent chemistry in dictating selectivity .
Key Observations :
- The target compound’s synthesis likely employs reductive amination with chiral auxiliaries, akin to methods for 1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-one .
- Solubility challenges are common in trifluoromethylated piperidinones, necessitating solvent optimization (e.g., DMSO or CH₂Cl₂) .
Biological Activity
(S)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one, also known by its CAS number 577692-46-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Profile
- Molecular Formula : C₁₄H₁₆F₃NO
- Molecular Weight : 271.28 g/mol
- CAS Number : 577692-46-7
Research has indicated that (S)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one may interact with various biological targets, potentially affecting multiple pathways:
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties against certain coronaviruses, including SARS-CoV-2. It has been shown to interfere with viral entry mechanisms, although the exact molecular targets remain to be fully elucidated .
- Cytotoxicity : The cytotoxic effects of the compound have been evaluated in various cell lines. For instance, in VeroE6 cells, the compound demonstrated a CC50 value indicating its safety profile in terms of cellular toxicity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of (S)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one:
Case Study 1: Antiviral Profiling
A study conducted on various compounds related to (S)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one revealed its effectiveness against multiple beta-coronaviruses. The compound was able to block viral entry with an EC50 value of 1.25 µM against SARS-CoV-2, demonstrating significant antiviral potential .
Case Study 2: Structure-Activity Relationship (SAR)
In a structure-activity relationship study, the influence of stereochemistry on antiviral activity was investigated. The results indicated that variations in the chiral centers had limited effects on the overall biological profile of related compounds, suggesting that the core structure plays a crucial role in activity .
Q & A
Q. What are the key physicochemical properties of (S)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one, and how do they influence experimental design?
The compound’s stereochemistry ((S)- and (R)-configurations) and trifluoromethyl group significantly impact solubility, stability, and reactivity. Key properties include:
- LogP : Predicted to be moderate (~2.5–3.5) due to the trifluoromethyl group’s hydrophobicity and the piperidinone ring’s polarity.
- Chirality : Requires enantioselective synthesis and analysis (e.g., chiral HPLC) to avoid confounding biological results .
- Stability : Susceptible to hydrolysis under basic conditions; storage at –20°C in inert atmospheres is advised .
Q. Methodological guidance :
Q. What synthetic routes are available for (S)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one, and how can enantiomeric purity be ensured?
Synthesis typically involves:
Piperidinone core formation : Cyclization of a δ-ketoamine precursor.
Chiral induction : Use (R)-1-phenylethylamine as a resolving agent to establish stereochemistry.
Trifluoromethylation : Introduce the CF₃ group via radical or nucleophilic substitution under anhydrous conditions .
Q. Key challenges :
- Racemization risk : Monitor reaction temperature (< 0°C) during chiral resolution steps.
- Purification : Employ flash chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Advanced Research Questions
Q. How does the trifluoromethyl group affect the compound’s electronic and steric interactions in receptor-binding studies?
The CF₃ group:
Q. Experimental validation :
Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?
Contradictions often arise from:
- Enantiomeric impurities : Validate purity via chiral HPLC (>98% ee) and correlate with activity .
- Assay conditions : Standardize buffer pH, temperature, and solvent composition (e.g., DMSO ≤0.1% to avoid cytotoxicity) .
Case study :
Inconsistent kinase inhibition data may stem from off-target effects. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) and include negative controls (e.g., CF₃-free analogs) .
Q. What computational strategies are recommended for optimizing the compound’s pharmacokinetic profile?
Q. Validation :
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?
Core modifications : Vary substituents at positions 1 (phenylethyl) and 2 (CF₃) while preserving the piperidinone scaffold.
Bioisosteric replacement : Substitute CF₃ with SF₅ or OCF₃ to assess electronic vs. steric contributions .
Proteome-wide profiling : Use affinity chromatography-mass spectrometry to identify off-target interactions .
Q. Data analysis :
Q. What safety and handling protocols are critical for working with this compound?
- Toxicity : Limited data available; assume acute toxicity (LD₅₀ ~100–200 mg/kg in rodents).
- Handling : Use PPE (nitrile gloves, goggles) and work in fume hoods. Avoid inhalation of fine powders .
- Waste disposal : Neutralize with 10% acetic acid before incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
